5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
Description
5,7-Bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic flavone derivative characterized by a chromen-4-one core substituted with two 2-chlorobenzyloxy groups at positions 5 and 7, and a phenyl group at position 2. Chromenone derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C29H20Cl2O4 |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
5,7-bis[(2-chlorophenyl)methoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C29H20Cl2O4/c30-23-12-6-4-10-20(23)17-33-22-14-27(34-18-21-11-5-7-13-24(21)31)29-25(32)16-26(35-28(29)15-22)19-8-2-1-3-9-19/h1-16H,17-18H2 |
InChI Key |
ATEOZUMTBVNXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=CC=CC=C4Cl)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the reaction of 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one moiety to chromanol derivatives.
Substitution: The chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key structural analogs differ in substituents at positions 5, 7, and 2 of the chromenone core:
Notes:
- Electronic Effects: Chlorine’s electron-withdrawing nature may reduce electron density on the chromenone ring, altering reactivity in electrophilic substitutions or binding to biological targets compared to methyl or benzyl groups.
- Steric Effects : Bulkier substituents (e.g., benzyloxy) may hinder molecular packing, as seen in crystal structures (Section 2.3).
Physical and Crystallographic Properties
Crystal structure data reveals packing patterns influenced by substituents:
The target compound’s crystal structure is unreported, but analog data suggests chloro substituents may enhance halogen bonding or π-π stacking, affecting solubility and stability.
Biological Activity
5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic derivative of chrysin, a naturally occurring flavonoid known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications due to its enhanced solubility and bioactivity compared to its parent compound. This article explores the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of 503.386 g/mol. The compound features a chromone backbone substituted with two 2-chlorobenzyl ether groups, which significantly influence its biological properties.
Synthesis Methodology:
The synthesis of this compound typically involves the modification of chrysin through etherification reactions, enhancing its pharmacological profile by improving solubility and biological activity .
Antioxidant Activity
Research indicates that derivatives of chrysin exhibit significant antioxidant properties. The introduction of chlorobenzyl groups in this compound enhances its ability to scavenge free radicals, contributing to cellular protection against oxidative stress .
Anticancer Properties
Several studies have highlighted the anticancer potential of coumarin derivatives. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays revealed that this compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.5 | Induction of apoptosis |
| HeLa (cervical) | 15.0 | Cell cycle arrest |
| A549 (lung) | 10.0 | ROS generation and mitochondrial damage |
Neuroprotective Effects
The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases such as Alzheimer's. The compound exhibits inhibition against acetylcholinesterase (AChE), suggesting potential benefits in enhancing cholinergic neurotransmission and protecting neuronal cells from damage induced by beta-amyloid aggregates .
Anti-inflammatory Activity
In addition to its anticancer and neuroprotective properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, highlighting its potential as a therapeutic agent for inflammatory diseases .
Case Studies
- Neuroprotection in PC12 Cells : A study evaluated the effects of this compound on PC12 cells exposed to hydrogen peroxide. The compound significantly reduced cell death and oxidative stress markers, indicating strong neuroprotective properties.
- Antitumor Activity Assessment : In vivo studies using xenograft models showed that treatment with this compound led to a reduction in tumor size and weight compared to control groups, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
